molecular formula C26H30ClNO10 B1384739 Bezafibrate Acyl Glucuronide CAS No. 72156-77-5

Bezafibrate Acyl Glucuronide

Cat. No. B1384739
CAS RN: 72156-77-5
M. Wt: 552 g/mol
InChI Key: WGEMADLVNCCHDH-QIIRPGIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bezafibrate Acyl Glucuronide is a metabolite of Bezafibrate, a lipid-lowering fibrate used in the management of primary and secondary hyperlipidaemia . Acyl glucuronidation is the major metabolic conjugation reaction of most carboxylic acid drugs in mammals . The physiological consequences of this biotransformation include effects on drug metabolism, protein binding, distribution, and clearance that impact upon pharmacological and toxicological outcomes .


Synthesis Analysis

Acyl glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The resultant acyl glucuronides are esters, which can react covalently with proteins via two mechanisms .


Chemical Reactions Analysis

The ester bond of the 1β-anomer is liable to nucleophilic attack through two mechanisms: hydrolysis by hydroxide ions resulting in the parent aglycone and α/β-glucuronic acid, and attack by adjacent hydroxyl groups on the glucopyranose ring, which results in intramolecular transacylation .

Scientific Research Applications

Metabolic and Genetic Studies

  • Bezafibrate acyl glucuronide is involved in the bioactivation of carboxylic acid drugs, leading to genotoxic acyl glucuronide metabolites that can damage nuclear DNA through glycation and glycoxidation mechanisms (Southwood et al., 2007).

  • Research shows the potential of bezafibrate for the treatment of mitochondrial fatty acid oxidation (FAO) disorders. It can restore FAO activity in cells from carnitine palmitoyltransferase-2 and very-long-chain acyl-CoA dehydrogenase deficiencies, and improve clinical symptoms in adult patients (Yamaguchi et al., 2012).

  • Bezafibrate increases very-long-chain acyl-CoA dehydrogenase protein and mRNA expression in deficient fibroblasts, suggesting its potential as a therapy for fatty acid oxidation disorders (Djouadi et al., 2005).

  • Bezafibrate's effects on β-cell function of rat pancreatic islets have been investigated, showing it enhances insulin release through the activation of PPAR alpha gene expression (Yoshikawa et al., 2001).

Liver Disease and Drug Metabolism

  • Bezafibrate has shown efficacy in ameliorating liver diseases, significantly reducing the level of biliary enzymes in various chronic liver diseases, suggesting its usefulness in treating certain liver disease subsets (Kita et al., 2006).

  • The study of acyl glucuronide drug metabolites, including bezafibrate acyl glucuronide, has implications in toxicological and analytical fields, emphasizing their role in drug metabolism and potential toxicity (Shipkova et al., 2003).

Additional Applications

  • Bezafibrate is also researched for its role in the hepatic disposition of electrophilic acyl glucuronide conjugates, including its potential contribution to hepatotoxicity and immune responses (Sallustio et al., 2000).

  • A novel approach to predicting acyl glucuronide reactivity via Schiff base formation using bezafibrate and peptide adducts for LC/MS/MS measurements has been developed (Wang et al., 2004).

properties

IUPAC Name

(1R,3R,4R,5S,6R)-3-[2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoyl]oxy-2,4,5,6-tetrahydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClNO10/c1-26(2,25(36)37-22-19(30)17(24(34)35)18(29)20(31)21(22)32)38-16-9-3-13(4-10-16)11-12-28-23(33)14-5-7-15(27)8-6-14/h3-10,17-22,29-32H,11-12H2,1-2H3,(H,28,33)(H,34,35)/t17-,18-,19?,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEMADLVNCCHDH-QIIRPGIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(C1O)O)O)C(=O)O)O)OC2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](C1O)C(=O)O)O)O)O)OC2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bezafibrate Acyl Glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.